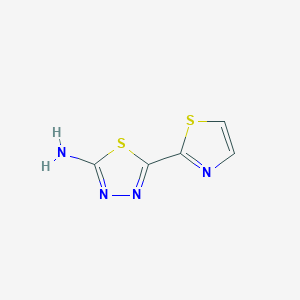
2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that features both a thiazole and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with 2-bromoacetophenone under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .
Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or acyl groups .
Applications De Recherche Scientifique
2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Another heterocyclic compound with a thiazole ring, known for its antimicrobial and anticancer properties.
5-Amino-1,3,4-thiadiazole-2-thiol: A thiadiazole derivative with similar biological activities, including antimicrobial and anticancer effects.
Uniqueness: 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole stands out due to its dual ring structure, which enhances its biological activity and allows for greater versatility in chemical modifications. This unique structure contributes to its potent antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H4N4S2 |
|---|---|
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
5-(1,3-thiazol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-7-1-2-10-3/h1-2H,(H2,6,9) |
Clé InChI |
NCEUNJCLHRBHLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















